molecular formula C9H18N2 B1450155 (hexahydroindolizin-8a(1H)-yl)methanamine CAS No. 1788874-20-3

(hexahydroindolizin-8a(1H)-yl)methanamine

Cat. No.: B1450155
CAS No.: 1788874-20-3
M. Wt: 154.25 g/mol
InChI Key: TXSRTEWKMAEDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(hexahydroindolizin-8a(1H)-yl)methanamine is a versatile bicyclic amine compound featuring a bridged heterocyclic structure that serves as a valuable scaffold in medicinal chemistry and drug discovery research. This compound contains a hexahydroindolizine core structure, which is a saturated bicyclic system consisting of a fused pyrrolidine and piperidine ring, with an aminomethyl functional group at the 8a position that provides a handle for further chemical modifications . The structural characteristics of this molecule make it particularly valuable as a building block in pharmaceutical research, especially for developing compounds targeting ion channels and various disease pathways . Researchers utilize this compound as a key synthetic intermediate in the design and synthesis of more complex molecules with potential biological activity. The compound's rigid bicyclic framework serves as a conformational restraint in peptide mimetics and can influence the pharmacodynamic properties of resultant molecules. Recent patent literature demonstrates that structurally related hexahydroindolizine derivatives have shown promise as potassium channel blockers, specifically Kv1.3 potassium shaker channel blockers, which represent a therapeutic target for autoimmune diseases . Additional research applications include the development of STAT3 transcription factor inhibitors, which have potential in oncology research for targeting cancer proliferation pathways . The stereochemistry at the 8a position can significantly influence biological activity, as evidenced by related compounds in patent literature where specific stereoisomers demonstrate enhanced potency . This compound is provided as a high-purity material suitable for lead optimization programs, structure-activity relationship studies, and library development in drug discovery research. It is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this compound using appropriate laboratory safety protocols.

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-indolizin-8a-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-8-9-4-1-2-6-11(9)7-3-5-9/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSRTEWKMAEDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283367
Record name Hexahydro-8a(1H)-indolizinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788874-20-3
Record name Hexahydro-8a(1H)-indolizinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788874-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-8a(1H)-indolizinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (hexahydroindolizin-8a(1H)-yl)methanamine is a member of the indolizidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and possible therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C9_9H17_{17}N
  • CAS Number : 1788874-20-3
  • SMILES Notation : C1CCN2CCCC2(C1)C(C)N

The compound features a hexahydroindolizin structure, which contributes to its unique pharmacological properties. The presence of the amine group is critical for its biological interactions.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing pathways involved in neuropharmacology.
  • Enzyme Inhibition : Preliminary studies suggest that it could act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

Cytotoxicity and Anticancer Activity

Recent research has highlighted the cytotoxic potential of this compound against various cancer cell lines.

Case Studies

  • Cytotoxic Assay on HCT-116 Cells :
    • A study evaluated the cytotoxic effects using the HCT-116 colon cancer cell line.
    • IC50_{50} values indicated significant cytotoxicity, suggesting potential as an anticancer agent .
  • Comparative Analysis with Related Compounds :
    • The compound was compared to other indolizidine derivatives.
    • Certain analogs exhibited higher potency, suggesting structural modifications could enhance activity .

Table 1: Cytotoxicity Data

Compound NameCell LineIC50_{50} (µM)
This compoundHCT-1160.2
6-phenyl-2,3,8,8a-tetrahydroindolizinHCT-1160.5
Other AnalogVariousVaries

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology:

  • Neuropharmacology : Due to its structure, it may serve as a lead compound for developing treatments for neurological disorders.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties that warrant further investigation.

Comparison with Similar Compounds

Structural and Functional Differences
Compound Name Core Heterocycle Key Structural Features Pharmacological Relevance
(Hexahydroindolizin-8a(1H)-yl)methanamine Hexahydroindolizine Bicyclic, bridgehead N, saturated ring system Potential CNS modulation
4-[(4-Methoxybenzyl)amino]-3-nitro-2H-chromen-2-one Coumarin Fused benzopyrone, nitro substituent Fluorescent probes, anticoagulants
((3aR,8bS)-2-Benzyl-7-phenyl-pyrroloindol-8b-yl)methanamine Pyrrolo[3,4-b]indole Tricyclic, benzyl/phenyl substituents Serotonin receptor ligands
{Hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine Morpholine-oxazine Oxygen-nitrogen heterocycle, dihydrochloride salt Improved solubility and stability
1-(1-Benzyl-1H-imidazol-2-yl)methanamine Imidazole Five-membered N-heterocycle, benzyl group Antifungal/antimicrobial agents

Key Observations :

  • Coumarin Derivatives (e.g., –3): The nitro and methoxybenzyl groups enable π-π stacking and hydrogen bonding, critical for fluorescence and enzyme inhibition .
  • Pyrroloindole Derivatives (e.g., ): The tricyclic framework and aromatic substituents (e.g., benzyl, phenyl) enhance affinity for neurotransmitter receptors .
  • Morpholine-Oxazine Derivatives (e.g., ): Oxygen atoms improve hydrophilicity, while the dihydrochloride salt increases bioavailability .

Insights :

  • Hexahydroindolizine methanamine synthesis likely involves reductive amination or cyclization of aminoketones, similar to pyrroloindole methods .
  • NMR and HRMS are critical for confirming methanamine connectivity and stereochemistry across analogs .
Pharmacological and Physicochemical Properties
  • Lipophilicity : Imidazole- and indolizine-based methanamines exhibit higher logP values (predicted >2) compared to morpholine-oxazine derivatives (logP ~0.5 due to dihydrochloride salt) .
  • Bioactivity: Pyrroloindole methanamines show sub-μM affinity for 5-HT receptors . Coumarin derivatives inhibit thrombin (IC50 ~50 nM) via nitro group interactions . Hexahydroindolizine analogs may target σ-1 receptors, given structural similarity to known ligands.

Preparation Methods

Starting Material: Picolinic Acid Ethyl Ester

A notable synthetic pathway begins with picolinic acid ethyl ester, which undergoes a cross Claisen condensation to form a β-keto ester intermediate. This intermediate is crucial for subsequent cyclization and reduction steps.

Step 1: Cross Claisen Condensation

  • Reagents: Ethyl acetate, LiHMDS (lithium hexamethyldisilazide) in anhydrous THF.
  • Conditions: Low temperature (-50 °C), stirring for 0.5 hours.
  • Workup: Quenching with acetic acid and water, basification with sodium bicarbonate, extraction with ethyl acetate.
  • Purification: Column chromatography (hexane/ethyl acetate 20:80).
  • Yield: 86%
  • Product: Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (β-keto ester).

Spectral Data:

Parameter Data
1H NMR (400 MHz, CDCl3) Mixture of keto-enol tautomers, signals at δ 8.68, 8.64, 8.08, etc.
13C NMR (100 MHz, CDCl3) δ 194.5 (carbonyl), 168.1, 152.3, 148.9, etc.
MS (ESI) m/z 192.05 (calculated), found 192.05

Hydrogenation to Hydroxy Bicyclic Amide

Step 2: Hydrogenation

  • Reagents: Platinum oxide (PtO2), hydrogen gas.
  • Conditions: Ethanol solvent, 70 °C, 100 psi H2 pressure, 14 hours.
  • Workup: Filtration and solvent removal.
  • Yield: 81%
  • Product: Hexahydro-1-hydroxyindolizidin-3-(5H)-one (mixture of cis:trans isomers, 1:3).

Spectral Data:

Parameter Data
1H NMR (400 MHz, CDCl3) Signals corresponding to hydroxy and bicyclic protons.
13C NMR (100 MHz, CDCl3) δ 172.4, 171.3 (carbonyls), 70.4, 65.9 (hydroxy carbons), etc.
MS (ESI) m/z 156.09 (calculated), found 156.22

Reduction to Octahydroindolizin-1-ol

Step 3: Reduction with Lithium Aluminium Hydride (LiAlH4)

  • Reagents: LiAlH4 in dry THF.
  • Conditions: 0 °C, 1 hour.
  • Workup: Careful quenching with aqueous NaOH and water, filtration.
  • Purification: Column chromatography (hexane/ethyl acetate 3:7).
  • Yield: 84%
  • Product: Octahydroindolizin-1-ol (mixture of cis:trans isomers, 1:3).

Spectral Data:

Parameter Data
1H NMR (400 MHz, CDCl3) Signals for alcohol and bicyclic protons.
13C NMR (100 MHz, CDCl3) δ 76.0, 72.8, 70.9, etc.
MS (ESI) m/z 142.12 (calculated), found 142.21

Methane Sulfonate Formation and Cyclization

Step 4: Formation of Methane Sulfonate

  • Reagents: Methane sulfonyl chloride, triethylamine.
  • Conditions: Anhydrous dichloromethane, 0 °C to room temperature, 16 hours.
  • Workup: Extraction and washing.
  • Yield: 88%
  • Product: Octahydro-3-oxoindolizin-1-yl methane sulfonate (cis:trans 1:3).

Step 5: Cyclization via DBU Treatment

  • Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
  • Conditions: Anhydrous THF, room temperature, 16 hours.
  • Workup: Extraction with ethyl acetate.
  • Product: 6,7,8,8a-Tetrahydroindolizin-3(5H)-one.

Summary Table of Key Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Picolinic acid ethyl ester LiHMDS, ethyl acetate, -50 °C β-keto ester 86 Cross Claisen condensation
2 β-keto ester PtO2, H2, EtOH, 70 °C, 100 psi Hydroxy bicyclic amide 81 Hydrogenation
3 Hydroxy bicyclic amide LiAlH4, THF, 0 °C Octahydroindolizin-1-ol 84 Reduction
4 Octahydroindolizin-1-ol Methane sulfonyl chloride, Et3N, DCM Methane sulfonate 88 Activation for cyclization
5 Methane sulfonate DBU, THF, RT Tetrahydroindolizinone - Cyclization

Research Findings and Notes

  • The stereochemistry at positions 2 and 8a in the indolizidine ring system significantly influences biological activity.
  • The synthetic routes emphasize mild conditions and relatively high yields, facilitating the preparation of both racemic and enantiomerically pure compounds.
  • The use of pyridine derivatives as starting materials is a strategic choice due to their availability and structural similarity to the target bicyclic system.
  • Radical deoxygenation and functional group manipulations are key to achieving the desired amine substitution at the methanamine position.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (hexahydroindolizin-8a(1H)-yl)methanamine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including cyclization and functional group transformations. For example, analogous compounds like imidazo[1,2-a]pyrimidine derivatives are synthesized via reductive amination, followed by cyclization using catalysts like Pd/C or PtO₂ under hydrogen atmospheres . Key intermediates often include bicyclic amines and protected methanamine precursors. Reaction optimization may require temperature control (e.g., 0–80°C) and solvent selection (e.g., methanol, THF) to improve yields .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization relies on NMR (¹H/¹³C), HRMS , and X-ray crystallography (for crystalline derivatives). For example, the dihydrochloride salt (CAS 2094648-94-7) is analyzed via FTIR for amine and chloride signatures, while HPLC ensures purity (>95%) . Comparative studies with structurally similar compounds (e.g., {hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}methanamine) validate stereochemical assignments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines:

  • PPE : Nitrile gloves, lab coats, and safety goggles (due to skin/eye irritation risks) .
  • Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste . Toxicity data gaps (e.g., acute oral LD₅₀) necessitate conservative handling .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for stereoselective synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict transition states for cyclization steps, guiding solvent polarity and catalyst selection. For example, morpholine-containing analogs show improved stereoselectivity in polar aprotic solvents (e.g., DMF) due to stabilized intermediates . Molecular docking studies further correlate structural motifs (e.g., bicyclic amine geometry) with bioactivity .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) are addressed via:

  • Assay Standardization : Use of uniform cell lines (e.g., HEK293) and controls .
  • Metabolic Stability Testing : Microsomal assays (human/rat liver) identify degradation pathways affecting in vitro-in vivo correlations .
  • Structural-Activity Relationship (SAR) Analysis : Modifying substituents (e.g., methoxy groups) improves selectivity, as seen in benzimidazole analogs .

Q. How do formulation challenges (e.g., solubility, stability) impact preclinical studies of this compound?

  • Methodological Answer :

  • Solubility Enhancement : Co-solvents (e.g., PEG 400) or salt formation (e.g., dihydrochloride, CAS 2094648-94-7) improve aqueous solubility .
  • Stability Profiling : Accelerated stability studies (40°C/75% RH) identify degradation products via LC-MS. For example, oxidation of the indolizine ring is mitigated by antioxidants like BHT .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

  • Methodological Answer : Rodent models (Sprague-Dawley rats) are used for:

  • ADME Profiling : IV/PO dosing with plasma sampling at 0–24h; LC-MS/MS quantifies parent compound and metabolites .
  • BBB Penetration : Brain-to-plasma ratio calculations (e.g., >0.3 indicates CNS activity) . Toxicity thresholds align with histopathological assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(hexahydroindolizin-8a(1H)-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(hexahydroindolizin-8a(1H)-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.